
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride
説明
“6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1803594-10-6 . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(4-aminopiperidin-1-yl)nicotinic acid dihydrochloride . The InChI code is 1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 294.18 .科学的研究の応用
Antibacterial Properties
6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride and its analogs have been explored for their potential antibacterial properties. For example, pyridonecarboxylic acids, which are structurally related, have shown significant antibacterial activity, suggesting potential applications in the development of new antibacterial agents (Egawa et al., 1984).
Synthesis of Antimicrobial Agents
Research into pyridone carboxylic acid antibacterial agents, a group to which this compound belongs, has led to the synthesis of compounds like 1-Hydroxypiperazine dihydrochloride. These compounds have shown potent antibacterial activity, indicating their potential use in antimicrobial therapies (Uno et al., 1989).
Antiviral Activity
Some derivatives of pyridine-carboxylic acids have demonstrated antiviral activity, particularly against viruses like Herpes simplex and Vesicular stomatitis. This suggests that similar compounds, such as this compound, may hold potential in the development of antiviral medications (Bernardino et al., 2007).
Catalysis in Chemical Synthesis
Compounds like this compound can potentially be used as ligands in catalysis. For example, Ru(II) complexes with similar pyridine-based ligands have been shown to effectively catalyze the dehydrogenation of primary alcohols to carboxylic acids (Dai et al., 2017).
Anticancer Potential
The structural analogs of this compound have been studied for their potential anticancer activity. Compounds synthesized from related chemical processes have shown promising interactions with cancer targets, such as tubulin, which is crucial in cell division and a target in cancer therapy (Jayarajan et al., 2019).
Crystallography and Material Science
In material science and crystallography, related compounds have been studied for their structural properties, which can inform the development of new materials with specific characteristics. X-ray powder diffraction data, for instance, provide valuable insights into the molecular structure and potential applications in material science (Wang et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRUOMKUVYZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



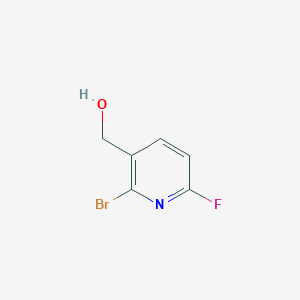
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
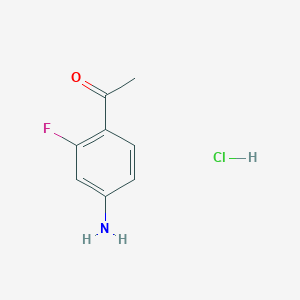
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
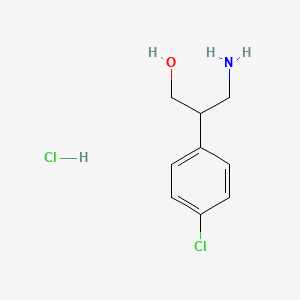
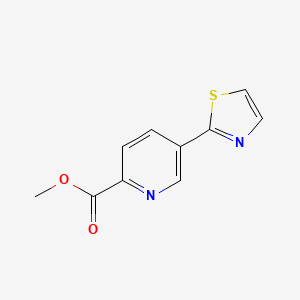
![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)

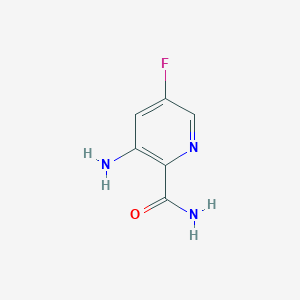
![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)